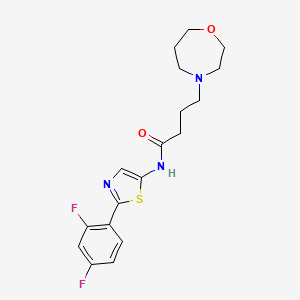
N-(2-(2,4-Difluorophenyl)thiazol-5-yl)-4-(1,4-oxazepan-4-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AIM-1290 is a synthetic organic compound belonging to a novel series of thiazole-containing amides. It is recognized for its potent and selective inhibition of the enzyme bifunctional farnesyl/geranylgeranyl diphosphate synthase (PfFPPS/GGPPS) in the malaria-causing parasite Plasmodium falciparum . This compound has shown significant promise in the treatment of malaria due to its high efficacy and selectivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of AIM-1290 involves the formation of a thiazole ring, which is a crucial structural component. The general synthetic route includes:
Formation of Thiazole Ring: This step typically involves the cyclization of a thioamide with a haloketone under basic conditions.
Amide Formation: The thiazole intermediate is then reacted with an appropriate amine to form the final amide structure.
Industrial Production Methods: Industrial production of AIM-1290 would likely involve large-scale synthesis using automated systems such as high-throughput liquid chromatography (HPLC) to ensure purity and yield. The use of robust and scalable reaction conditions is essential to meet the demands of industrial production .
Types of Reactions:
Oxidation: AIM-1290 can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced at the amide bond, potentially leading to the formation of amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amines.
Substitution Products: Thiazole derivatives with various substituents.
Wissenschaftliche Forschungsanwendungen
AIM-1290 has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying thiazole chemistry and its reactivity.
Medicine: Potential therapeutic agent for the treatment of malaria due to its high efficacy and selectivity.
Industry: Could be used in the development of new antimalarial drugs and other pharmaceuticals targeting similar pathways.
Wirkmechanismus
AIM-1290 exerts its effects by inhibiting the enzyme bifunctional farnesyl/geranylgeranyl diphosphate synthase (PfFPPS/GGPPS) in Plasmodium falciparum . This enzyme is essential for the biosynthesis of isoprenoids, which are vital for the parasite’s survival. By inhibiting this enzyme, AIM-1290 disrupts the production of isoprenoids, leading to the death of the parasite .
Vergleich Mit ähnlichen Verbindungen
- ACT-451840
- Albitiazolium
- Amodiaquine
- AN3661
- Apicidin
- Artefenomel
- Artemisinin
- Atovaquone
Uniqueness of AIM-1290: AIM-1290 stands out due to its high selectivity and potency against the enzyme PfFPPS/GGPPS. Unlike some other antimalarial compounds, AIM-1290 does not belong to the bisphosphonate class, which often suffers from poor bioavailability and selectivity . This makes AIM-1290 a promising candidate for further development and clinical use.
Eigenschaften
Molekularformel |
C18H21F2N3O2S |
|---|---|
Molekulargewicht |
381.4 g/mol |
IUPAC-Name |
N-[2-(2,4-difluorophenyl)-1,3-thiazol-5-yl]-4-(1,4-oxazepan-4-yl)butanamide |
InChI |
InChI=1S/C18H21F2N3O2S/c19-13-4-5-14(15(20)11-13)18-21-12-17(26-18)22-16(24)3-1-6-23-7-2-9-25-10-8-23/h4-5,11-12H,1-3,6-10H2,(H,22,24) |
InChI-Schlüssel |
RPGKIKHEBZDURC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCOC1)CCCC(=O)NC2=CN=C(S2)C3=C(C=C(C=C3)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




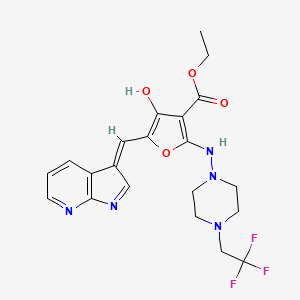

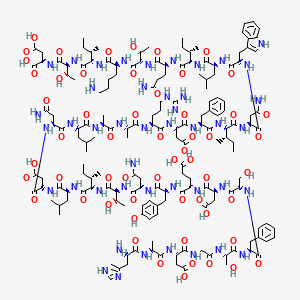
![1-[4-Chloro-2,6-di(propan-2-yl)phenyl]-3-(3-propan-2-ylphenyl)sulfonylurea](/img/structure/B10827773.png)
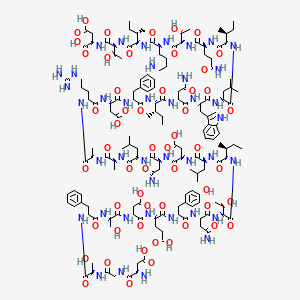
![4-[[1,3-dimethyl-4-(oxan-4-yl)-2-oxo-3H-pyrido[2,3-b]pyrazin-6-yl]amino]-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide](/img/structure/B10827777.png)
![2-[7-[(5-cyano-1-methylindol-3-yl)methyl]-2-aza-7-azoniaspiro[4.4]nonan-2-yl]-N-hydroxypyrimidine-5-carboxamide](/img/structure/B10827781.png)

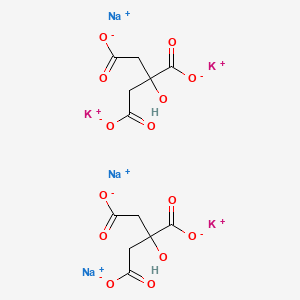
![2-[4-(3,5-Dimethylpiperazin-1-yl)-2-methoxyanilino]-9-methyl-5,7-dihydropyrimido[5,4-d][1,3]benzodiazepin-6-one](/img/structure/B10827804.png)
![1,1,1,3,3,3-Hexafluoropropan-2-yl 4-(2-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)-4-chlorobenzyl)piperazine-1-carboxylate](/img/structure/B10827806.png)
![1-[4-(Difluoromethoxy)phenyl]-2-[[5-(2-fluoroanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]ethanone](/img/structure/B10827812.png)
